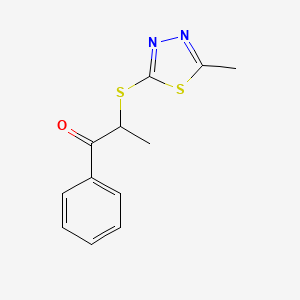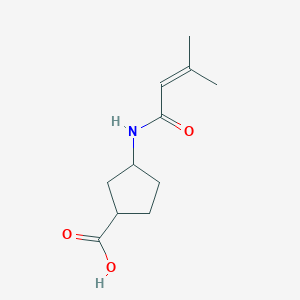
3-(3-Methylbut-2-enamido)cyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methylbut-2-enamido)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C11H17NO3. It consists of 32 atoms: 17 hydrogen atoms, 11 carbon atoms, 1 nitrogen atom, and 3 oxygen atoms . This compound is characterized by its cyclopentane ring structure, which is substituted with a carboxylic acid group and an enamido group.
Méthodes De Préparation
The synthesis of 3-(3-Methylbut-2-enamido)cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with 3-methylbut-2-enamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-(3-Methylbut-2-enamido)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the enamido group, using reagents like halogens or nucleophiles.
Applications De Recherche Scientifique
3-(3-Methylbut-2-enamido)cyclopentane-1-carboxylic acid has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3-Methylbut-2-enamido)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .
Comparaison Avec Des Composés Similaires
3-(3-Methylbut-2-enamido)cyclopentane-1-carboxylic acid can be compared with similar compounds such as:
Cyclopentane-1-carboxylic acid: Lacks the enamido group, making it less reactive in certain chemical reactions.
3-Methylbut-2-enamide: Does not contain the cyclopentane ring, resulting in different chemical properties and reactivity.
Cyclopentanone: The precursor in the synthesis of the target compound, with different functional groups and reactivity.
This compound’s unique structure, combining a cyclopentane ring with an enamido and carboxylic acid group, distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
Propriétés
Formule moléculaire |
C11H17NO3 |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
3-(3-methylbut-2-enoylamino)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H17NO3/c1-7(2)5-10(13)12-9-4-3-8(6-9)11(14)15/h5,8-9H,3-4,6H2,1-2H3,(H,12,13)(H,14,15) |
Clé InChI |
YSDWHLRLCJSTOX-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)NC1CCC(C1)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


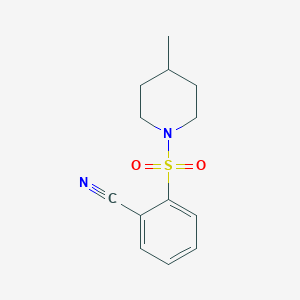
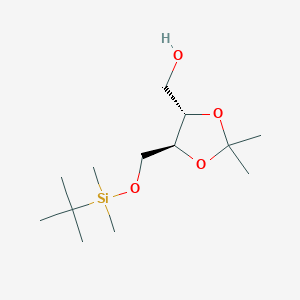
![N'-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-hydroxy-2-phenylacetohydrazide](/img/structure/B14908552.png)
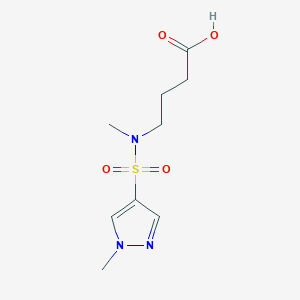
![n-(Sec-butyl)-4-oxo-4h-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B14908566.png)
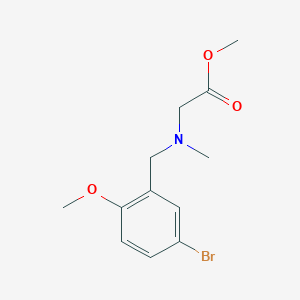
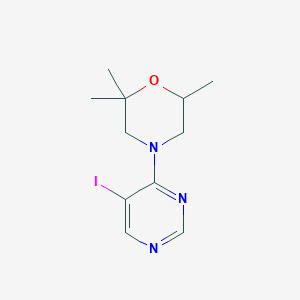


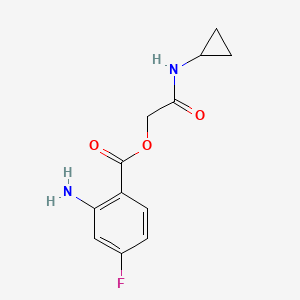
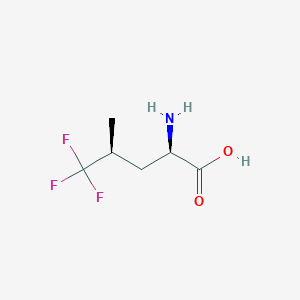
![Diphenyl(2'-(4-phenylbut-1-en-2-yl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14908611.png)
![Rel-tert-butyl (1R,5S,6S)-5-hydroxy-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14908612.png)
